Cas no 1807269-01-7 (3-Chloromethyl-6-cyano-2-hydroxybenzoic acid)

3-Chloromethyl-6-cyano-2-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid
-
- インチ: 1S/C9H6ClNO3/c10-3-5-1-2-6(4-11)7(8(5)12)9(13)14/h1-2,12H,3H2,(H,13,14)
- InChIKey: DOHNNAQPFGXZBV-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(C#N)=C(C(=O)O)C=1O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- トポロジー分子極性表面積: 81.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-Chloromethyl-6-cyano-2-hydroxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013011090-1g |
3-Chloromethyl-6-cyano-2-hydroxybenzoic acid |
1807269-01-7 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
3-Chloromethyl-6-cyano-2-hydroxybenzoic acid 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
3-Chloromethyl-6-cyano-2-hydroxybenzoic acidに関する追加情報
Recent Advances in the Application of 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid (CAS: 1807269-01-7) in Chemical Biology and Pharmaceutical Research
3-Chloromethyl-6-cyano-2-hydroxybenzoic acid (CAS: 1807269-01-7) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and targeted drug delivery systems. This compound's unique structural features, including the chloromethyl and cyano functional groups, make it a versatile building block for the construction of more complex molecules with potential therapeutic applications. Recent studies have highlighted its role in the synthesis of selective kinase inhibitors and its utility in prodrug design strategies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of derivatives synthesized from 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid as potent inhibitors of protein kinases involved in inflammatory pathways. The research team utilized the compound's reactive chloromethyl group to create covalent inhibitors that showed remarkable selectivity for specific kinase targets, with IC50 values in the low nanomolar range. This work opens new possibilities for developing targeted therapies for autoimmune diseases and certain cancers.
In the field of antibiotic development, researchers have recently employed 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid as a precursor for novel β-lactamase inhibitors. A 2024 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibited synergistic effects when combined with existing β-lactam antibiotics, effectively overcoming resistance mechanisms in multidrug-resistant bacterial strains. The cyano group in particular was found to play a crucial role in binding to the active site of the resistance enzymes.
The compound has also shown promise in materials science applications related to drug delivery. A recent investigation published in Advanced Materials demonstrated how 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid could be incorporated into pH-responsive polymer backbones, creating smart drug carriers that release their payload specifically in tumor microenvironments. The researchers attributed this functionality to the compound's ability to form stable yet cleavable linkages under acidic conditions.
Ongoing research is exploring the potential of 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid in PROTAC (Proteolysis Targeting Chimera) technology. Preliminary results suggest that the compound's structural features make it an ideal linker component for connecting target-binding ligands to E3 ubiquitin ligase recruiters, facilitating targeted protein degradation. This application could revolutionize treatment approaches for diseases caused by pathogenic protein accumulation.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of compounds derived from 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid. Recent structure-activity relationship studies have provided valuable insights into how modifications to the core structure can improve metabolic stability and bioavailability while maintaining therapeutic efficacy. These findings are guiding the design of next-generation derivatives with enhanced drug-like properties.
The growing body of research on 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid underscores its importance as a versatile scaffold in medicinal chemistry. As synthetic methodologies continue to advance and our understanding of its structure-activity relationships deepens, this compound is likely to play an increasingly significant role in the development of innovative therapeutic agents across multiple disease areas.
1807269-01-7 (3-Chloromethyl-6-cyano-2-hydroxybenzoic acid) 関連製品
- 898784-69-5(1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone)
- 1506330-43-3(methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate)
- 21465-51-0(Sodium 2-benzothiazolesulfonate)
- 1011399-01-1(methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate)
- 1704938-42-0((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid)
- 2770494-52-3(3-(2,2-Difluorocyclopropyl)-2,2-difluoropropanoic acid)
- 1507390-89-7((3-Propoxyphenyl)methanethiol)
- 1805490-59-8(Ethyl 4-cyano-2-formyl-5-methylphenylacetate)
- 338977-26-7(Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl-)
- 68049-20-7(5-(3-fluorophenyl)pyrimidine)



